4-(3-Chlorophenyl)-1-Piperazineacetamidoxime
Overview
Description
4-(3-Chlorophenyl)-1-Piperazineacetamidoxime is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of the piperazine ring into biologically active compounds can be accomplished through various synthetic routes .
Scientific Research Applications
4-(3-Chlorophenyl)-1-Piperazineacetamidoxime has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, piperazine derivatives are known for their antibacterial, antifungal, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic properties . Additionally, they are investigated for potential treatments for Parkinson’s and Alzheimer’s diseases .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha, protein farnesyltransferase subunit beta, and geranylgeranyl transferase type-1 subunit beta .
Mode of Action
Similar compounds have been found to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase .
Biochemical Pathways
Similar compounds have been found to act as inhibitors of radical chain oxidation of organic compounds .
Pharmacokinetics
Similar compounds have been found to have acceptable absolute bioavailability, with substantial variability in time to maximum plasma concentration .
Result of Action
Similar compounds have been found to have potent antileishmanial and antimalarial activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of chemical compounds .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. For example, “3-Chlorophenylhydrazine hydrochloride” is classified as Acute Tox. 4; Resp. Sens. 1; H302, H334, which means it is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Future Directions
The future directions in the study of piperazine derivatives and similar compounds involve further exploration of their synthesis, properties, and potential applications . There is ongoing interest in developing new methods for the synthesis of these compounds and in studying their biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 4-(3-Chlorophenyl)-1-Piperazineacetamidoxime, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of piperazine derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chlorophenyl)-1-Piperazineacetamidoxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-(3-Chlorophenyl)-1-Piperazineacetamidoxime include other piperazine derivatives such as 1-(3-Chlorophenyl)piperazine and 2-(4-(2-(4-(3-chlorophenyl)piperazinyl)ethyl)benzyl)isoindoline-1,3-dione .
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern and functional groups, which confer unique biological activities and chemical reactivity . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O/c13-10-2-1-3-11(8-10)17-6-4-16(5-7-17)9-12(14)15-18/h1-3,8,18H,4-7,9H2,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAAMUBGIXIHFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=NO)N)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698430 | |
Record name | [4-(3-Chlorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261623-65-8 | |
Record name | [4-(3-Chlorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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